Sensory Detection Threshold Differential: cis- vs. trans-Whiskey Lactone
In a model wine solution (12% v/v ethanol), the cis-whiskey lactone diastereomer exhibits a sensory detection threshold of 20 μg/L, while the trans-whiskey lactone diastereomer has a significantly higher threshold of 130 μg/L [1]. This 6.5-fold difference in sensitivity means that, at typical concentrations found in oak-aged red wines (often ~50-200 μg/L), the cis-isomer will consistently exert a supra-threshold sensory impact, whereas the trans-isomer will often remain sub-threshold [1]. The sensory profile of each isomer also differs: both modulate fruity aromas by decreasing the perception of red berry fruit notes, while increasing blackberry fruit and spicy descriptors [1].
| Evidence Dimension | Sensory Detection Threshold in 12% v/v Ethanol Solution |
|---|---|
| Target Compound Data | cis-Whiskey lactone: 20 μg/L; trans-Whiskey lactone: 130 μg/L |
| Comparator Or Baseline | cis-Whiskey lactone vs. trans-Whiskey lactone (direct diastereomer comparison) |
| Quantified Difference | 6.5-fold (130 / 20 = 6.5) higher threshold for trans- relative to cis- |
| Conditions | Model wine solution (12% v/v ethanol), sensory panel evaluation (Cameleyre et al., 2020) |
Why This Matters
This 6.5-fold difference necessitates procurement of isomerically defined material; using an undefined mixture can lead to unpredictable sensory outcomes in formulation and quality control.
- [1] Cameleyre, M., Lytra, G., Schütte, L., Vicard, J. C., & Barbe, J. C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808-10814. View Source
